![molecular formula C17H35Br2N4O3P B13745981 2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide CAS No. 21078-12-6](/img/structure/B13745981.png)
2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide is a chemical compound with the molecular formula C17H35Br2N4O3P and a molecular weight of 534.267 g/mol . This compound is known for its unique structure, which includes a methoxyphenoxy group, a trimethylazaniumyl group, and a phosphorylamino group. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide involves several steps. The synthetic route typically includes the following steps:
Formation of the Methoxyphenoxy Group: This step involves the reaction of a methoxyphenol with a suitable reagent to form the methoxyphenoxy group.
Introduction of the Trimethylazaniumyl Group: This step involves the reaction of an ethylamine derivative with a trimethylamine to introduce the trimethylazaniumyl group.
Formation of the Phosphorylamino Group: This step involves the reaction of the intermediate compound with a phosphorylating agent to form the phosphorylamino group.
Final Assembly: The final step involves the reaction of the intermediate compounds to form the final product, this compound.
Industrial production methods for this compound may involve similar steps but are typically optimized for large-scale production, including the use of automated reactors and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may result in reduced forms of the compound.
Applications De Recherche Scientifique
2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and molecular interactions.
Industry: The compound is used in industrial processes for the synthesis of other chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide can be compared with other similar compounds, such as:
2-[[(2-Methoxyphenoxy)-[2-(dimethylamino)ethylamino]phosphoryl]amino]ethyl-dimethylammonium chloride: This compound has a similar structure but with different substituents on the nitrogen atoms.
2-[[(2-Methoxyphenoxy)-[2-(ethylamino)ethylamino]phosphoryl]amino]ethyl-ethylammonium bromide: This compound has a similar structure but with different alkyl groups on the nitrogen atoms.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
21078-12-6 |
|---|---|
Formule moléculaire |
C17H35Br2N4O3P |
Poids moléculaire |
534.3 g/mol |
Nom IUPAC |
2-[[(2-methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C17H35N4O3P.2BrH/c1-20(2,3)14-12-18-25(22,19-13-15-21(4,5)6)24-17-11-9-8-10-16(17)23-7;;/h8-11H,12-15H2,1-7H3,(H2,18,19,22);2*1H/q+2;;/p-2 |
Clé InChI |
PBRBWMWUHYAWSD-UHFFFAOYSA-L |
SMILES canonique |
C[N+](C)(C)CCNP(=O)(NCC[N+](C)(C)C)OC1=CC=CC=C1OC.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


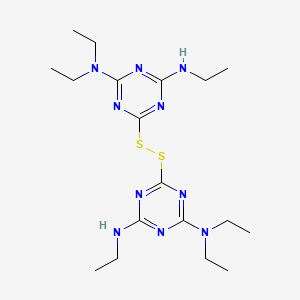
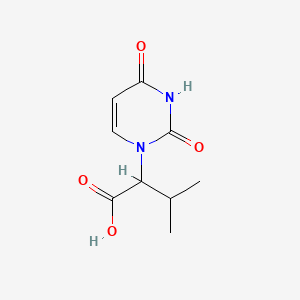
![3h-Naphth[1,2-d]imidazole,3-ethyl-](/img/structure/B13745913.png)
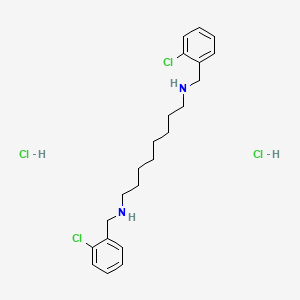
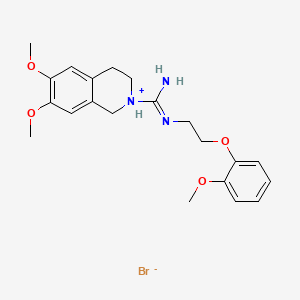
![Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B13745939.png)
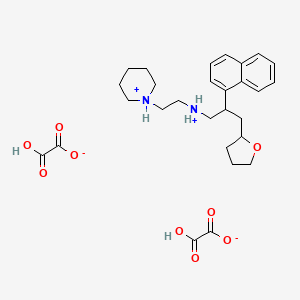
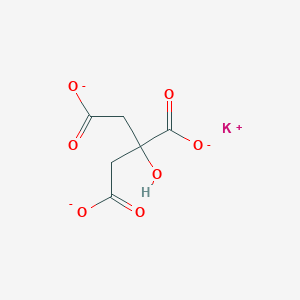
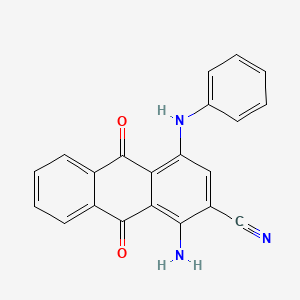
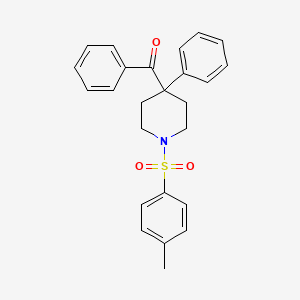
![5-[4-(2,6-dipyridin-4-ylpyridin-4-yl)phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B13745960.png)

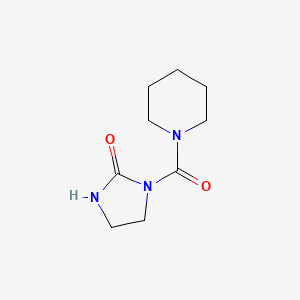
![3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B13745982.png)
